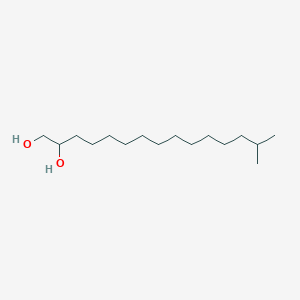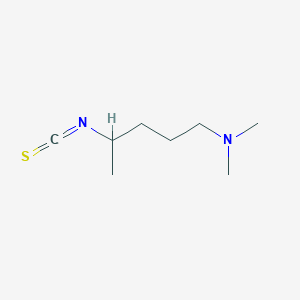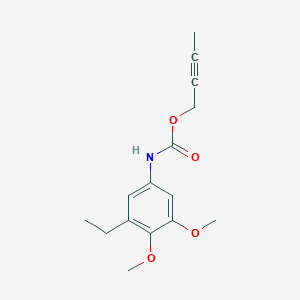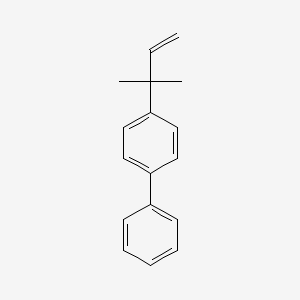![molecular formula C7H8ClNOS B14424097 N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine CAS No. 83370-37-0](/img/structure/B14424097.png)
N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-2-thiabicyclo[222]oct-5-en-3-ylidene)hydroxylamine is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of N-(4-Chloro-2-thiabicyclo[222]oct-5-en-3-ylidene)hydroxylamine typically involves multiple stepsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oximes or other oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It may be used in the production of specialized materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological pathways, potentially inhibiting or activating specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine can be compared to other bicyclic compounds, such as tropane alkaloids.
Similar compounds include:
- Tropane alkaloids
- Bicyclic oximes
- Chloro-substituted bicyclic compounds
Eigenschaften
CAS-Nummer |
83370-37-0 |
|---|---|
Molekularformel |
C7H8ClNOS |
Molekulargewicht |
189.66 g/mol |
IUPAC-Name |
N-(4-chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H8ClNOS/c8-7-3-1-5(2-4-7)11-6(7)9-10/h1,3,5,10H,2,4H2 |
InChI-Schlüssel |
QCDRZWFPDVHQCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C=CC1SC2=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)


![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)





![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)

![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)
